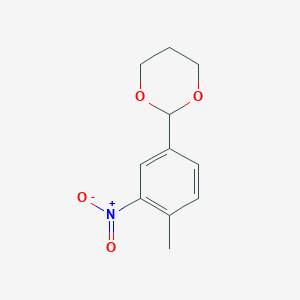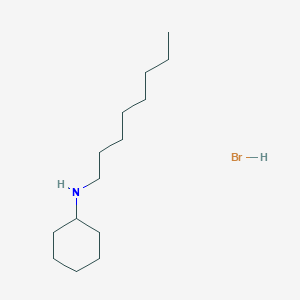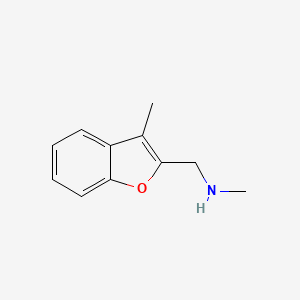
1,1,1-Trifluoro-4-phenylbutane-2,3-diamine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with ammonia or an amine source in the presence of a reducing agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-phenylbutane-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-2-phenylbutane-2,3-diamine
- 1,1,1-Trifluoro-4-phenylbutane-1,2-diamine
- 1,1,1-Trifluoro-4-phenylbutane-2,3-diol
Uniqueness: 1,1,1-Trifluoro-4-phenylbutane-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-4-phenylbutane-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVAVUSJVMSJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)




![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)

![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)

